![molecular formula C14H11ClN2O3 B5758979 N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide](/img/structure/B5758979.png)
N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide
Overview
Description
N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide, also known as N-(2-chloro-phenyl)-2-methyl-3-nitro-benzamide (abbreviated as CNB-001), is a novel small molecule drug that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. CNB-001 is a member of the benzamide family of compounds, which are known for their ability to modulate various signaling pathways in the central nervous system (CNS).
Scientific Research Applications
Antitrypanosomal Activity
N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide has been studied for its potential application against human African trypanosomiasis. A series of halo-nitrobenzamides, including variants of this compound, demonstrated significant activity against the parasite Trypanosoma brucei brucei. In particular, compounds like 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide showed low micromolar inhibitory potency against T. brucei and selectivity towards both malaria and mammalian cells (Hwang et al., 2010).
Crystal Structure and NMR Assignments
The regio- and stereo-synthesis, crystal structure, and NMR assignments of derivatives of N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide have been studied. This research provides valuable insights into the stereochemistry of the products and the mechanism of their formation, enhancing the understanding of their chemical properties and potential applications (Samimi, 2016).
Synthesis and Anticonvulsant Activity
Studies have also been conducted on the synthesis and evaluation of 4-nitro-N-phenylbenzamides, related to N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide, for anticonvulsant properties. Some derivatives showed efficiency in tests for maximal electroshock-induced seizures, indicating their potential as anticonvulsant agents (Bailleux et al., 1995).
Antibacterial Activity
Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives, structurally similar to N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide, were synthesized and characterized. These complexes exhibited greater antibacterial efficacy than their ligands, suggesting the potential of such derivatives in antibacterial applications (Saeed et al., 2010).
Antimycobacterial Activity
In the realm of antimycobacterial research, novel nitrobenzamide derivatives have been designed and synthesized. Many of these derivatives displayed considerable in vitro antitubercular activity, indicating the potential of such compounds in treating tuberculosis and related infections (Wang et al., 2019).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-10(5-4-8-13(9)17(19)20)14(18)16-12-7-3-2-6-11(12)15/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMMMNBELAKEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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